Antigen NY-CO-13 (103-111)
CAS No.:
Cat. No.: VC3660965
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Molecular Structure and Characteristics
Structural Properties and Binding Characteristics
The NY-CO-13 (103-111) epitope likely possesses specific structural properties that enable it to bind to Major Histocompatibility Complex (MHC) molecules, particularly HLA class I molecules, for presentation to the immune system. Research on similar epitopes has shown that such peptide sequences typically contain specific anchor residues that facilitate binding to MHC molecules.
Table 1: Comparison of Related Cancer Antigen Epitope Sequences
*Based on available research data
Immunological Significance
Role in Cancer Immunity
As a component of tumor protein p53, the NY-CO-13 (103-111) epitope likely plays a significant role in the immune response against cancer cells. Specific epitopes can be recognized by CD8+ T cells when presented by appropriate HLA molecules on the surface of cancer cells, potentially leading to immune-mediated destruction of these cells . The specificity of epitope recognition is crucial for developing targeted immunotherapies that can distinguish between cancerous and healthy tissues.
Research on related cancer-germline antigens has demonstrated that specific epitopes can elicit both humoral and cellular immune responses in cancer patients. For example, studies have shown that NY-ESO-1 epitopes can stimulate spontaneous immune responses in patients with epithelial ovarian cancer, including both antibody production and T cell activation . Similar mechanisms may apply to NY-CO-13 (103-111).
HLA Restriction and T Cell Recognition
The recognition of cancer antigen epitopes by T cells is dependent on their presentation by specific HLA molecules. Research on similar epitopes has identified specific HLA restrictions, such as the HLA-A68 restriction observed for the LAGE-1 103-111 epitope . Understanding these restrictions is critical for developing effective immunotherapies, as they determine which patients may benefit from epitope-specific approaches.
Clinical Applications and Research Developments
Therapeutic Implications
Understanding specific epitopes like NY-CO-13 (103-111) has important implications for cancer immunotherapy. Similar to approaches developed for NY-ESO-1 and LAGE-1, epitope-specific vaccines or T cell therapies targeting NY-CO-13 (103-111) could potentially be developed to enhance anti-tumor immune responses in cancer patients.
Research on related cancer-germline antigens has demonstrated the feasibility of inducing specific T cell responses through vaccination strategies. For example, studies have shown that NY-ESO-1 epitopes can induce antigen-specific CD8+ T cells in ovarian cancer patients with spontaneous humoral immune responses to the antigen . Similar approaches could potentially be developed for NY-CO-13 (103-111) if it demonstrates comparable immunogenicity.
Current Research Status
The development of antibodies against NY-CO-13 reflects ongoing research interest in this antigen . Multiple suppliers offer antibodies targeting this antigen, suggesting its recognized importance in cancer research. These reagents facilitate further investigation into the role of NY-CO-13 and its specific epitopes in cancer biology and immunology.
Table 2: Research Tools Available for Studying NY-CO-13
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume